molecular formula C3BrF5O B1301110 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride CAS No. 6129-62-0

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

Cat. No. B1301110
CAS RN: 6129-62-0
M. Wt: 226.93 g/mol
InChI Key: GHRAJKIIZHDCNR-UHFFFAOYSA-N
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Description

“2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” is a chemical compound with the molecular formula C3BrF5O. It has a molecular weight of 226.93 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” consists of three carbon atoms, one bromine atom, five fluorine atoms, and one oxygen atom . The exact structure can be represented by the canonical SMILES string: C(=O)(C(C(F)(F)F)(F)Br)F .


Physical And Chemical Properties Analysis

“2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride” has a boiling point of 31 °C and a density of approximately 1.8000 . Its refractive index is estimated to be 1.4800 .

Mechanism of Action

Target of Action

It’s known that this compound is valuable in synthetic chemistry , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693 , a density of 1.8000 (rough estimate) , and a boiling point of 31 °C . These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive , suggesting that it should be handled with care to prevent harm to the user or the environment.

properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRAJKIIZHDCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371325
Record name 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

CAS RN

6129-62-0
Record name 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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